molecular formula C9H7N3O2 B8476439 1-Cyano-6-nitroindoline

1-Cyano-6-nitroindoline

Cat. No.: B8476439
M. Wt: 189.17 g/mol
InChI Key: WAYUDFRTFXURFP-UHFFFAOYSA-N
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Description

1-Cyano-6-nitroindoline is a heterocyclic organic compound derived from indoline, a bicyclic structure comprising a benzene ring fused to a saturated five-membered nitrogen-containing ring. The compound features a cyano (-CN) substituent at position 1 and a nitro (-NO₂) group at position 5.

The molecular formula of this compound is hypothesized to be C₉H₇N₃O₂, with an estimated molecular weight of 189.17 g/mol (based on 6-nitroindoline’s MW of 164.16 g/mol plus the addition of a cyano group).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

6-nitro-2,3-dihydroindole-1-carbonitrile

InChI

InChI=1S/C9H7N3O2/c10-6-11-4-3-7-1-2-8(12(13)14)5-9(7)11/h1-2,5H,3-4H2

InChI Key

WAYUDFRTFXURFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
1-Cyano-6-nitroindoline serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of both cyano and nitro functional groups enhances its reactivity, allowing it to participate in a range of synthetic pathways that lead to biologically active compounds.

Synthesis of Indoline Derivatives
The compound is instrumental in synthesizing indoline derivatives, which are known for their diverse biological activities. For example, derivatives of indoline have been studied for their potential use as anticancer agents and in treating other diseases . The ability to modify the indoline structure through the introduction of different substituents can lead to compounds with enhanced pharmacological properties.

Pharmaceutical Applications

Potential Anticancer Agent
Research indicates that this compound and its derivatives exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, making them candidates for further development as anticancer drugs . Their mechanism of action may involve the induction of apoptosis or the inhibition of key signaling pathways involved in tumor growth.

Cholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where enhancing acetylcholine levels can improve cognitive function. Compounds derived from this compound have shown promise in preliminary studies as effective inhibitors of acetylcholinesterase, suggesting a pathway for therapeutic development .

Photochemistry

Photoremovable Protecting Groups
this compound can be utilized as a photoremovable protecting group in synthetic chemistry. This application is based on its ability to undergo photolysis under specific light conditions, releasing the protected functional group upon irradiation. Such properties are valuable in the field of photochemistry, where precise control over chemical reactions is required .

Data Tables

Application Area Description References
Organic SynthesisIntermediate for synthesizing complex organic molecules,
Pharmaceutical ResearchPotential anticancer agent; cholinesterase inhibitor , ,
PhotochemistryUsed as a photoremovable protecting group ,

Case Studies

  • Anticancer Activity Study
    A study conducted on various derivatives of this compound demonstrated their efficacy against human cancer cell lines. The results indicated that modifications to the nitro group significantly influenced cytotoxicity, suggesting pathways for optimizing these compounds for therapeutic use.
  • Cholinesterase Inhibition Research
    In research aimed at developing new treatments for Alzheimer’s disease, derivatives of this compound were synthesized and tested for their ability to inhibit acetylcholinesterase. The findings revealed that certain modifications led to enhanced inhibitory activity, highlighting the compound's potential as a lead structure for drug development.

Chemical Reactions Analysis

Reduction of the Nitro Group

Nitro groups (–NO₂) in aromatic systems are typically reducible to amines (–NH₂) under catalytic hydrogenation or using reagents like HSi(OEt)₃ (triethylsilane). For indoline derivatives, the nitro group’s position (e.g., 6-nitro) and steric factors may influence reduction efficiency. For example, nitrobenzene derivatives reduce to aniline analogs via intermediate nitroso (–NO) and hydroxylamine (–NHOH) species .

Key Mechanistic Steps (inferred from nitroarene reductions ):

  • Hydride transfer from a reductant (e.g., HBpin) to the nitro group.

  • Formation of nitroso (–NO) and hydroxylamine intermediates.

  • Final reduction to the amine (–NH₂).

Potential Reaction of 1-Cyano-6-nitroindoline :
Hydrogenation or silane-mediated reduction could yield 1-cyano-6-aminoinodine .

Photoreactivity of the Nitro Group

Nitroindoline derivatives exhibit photochemical reactivity. For example, 7-nitroindoline-S-thiocarbamates undergo photolysis to form nitrosoindolines and disulfides . A similar pathway may apply to This compound , potentially leading to:

  • Nitrosoindoline formation : Conversion of –NO₂ to –NO via photochemical cleavage.

  • Dimerization : Nitrosoindolines can form azodioxy dimers (e.g., via -sigmatropic rearrangements) .

  • Radical fragmentation : Thiocarbamate byproducts may form disulfides .

Key Factors :

  • Cyano substituent : Could stabilize intermediates or direct regioselectivity.

  • Photolysis conditions : Wavelength (e.g., λ = 350 nm) and solvent choice .

Substitution Reactions

The cyano group (–CN) is typically inert but can participate in nucleophilic additions under specific conditions (e.g., in the presence of strong bases or organometallic reagents). For indoline derivatives, substitution at the cyano position may involve:

  • Hydrolysis : Conversion to a carboxylic acid (–COOH) under acidic/basic conditions.

  • Reduction : To an amine (–CH₂NH₂) using LiAlH₄ or similar reagents.

Comparative Analysis of Indoline Derivatives

Compound Key Reaction Mechanistic Insight Source
7-Nitroindoline-S-thiocarbamates Photolysis → Nitrosoindoline + disulfidesPhotochemical cleavage of S-thiocarbamate group; radical intermediates
Nitrobenzene derivatives Reduction → AnilinesHydride transfer via catalytic cycles involving Fe(III) hydrides
Ortho-nitroarenes Bartoli indole synthesis -Sigmatropic rearrangement with vinyl Grignard reagents

Experimental Considerations

  • Safety : Nitro groups are sensitive to heat/light; cyano groups are toxic (e.g., HCN release under acidic conditions).

  • Purification : Chromatographic methods (e.g., HPLC) may be required to isolate products from complex mixtures.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 1-Cyano-6-nitroindoline with key analogs:

Compound Structure Molecular Formula Molecular Weight (g/mol) Functional Groups CAS RN Key Properties
This compound Indoline backbone C₉H₇N₃O₂ ~189.17 (estimated) -CN (C1), -NO₂ (C6) Not available High polarity, potential synthetic utility
6-Nitroindoline Dihydroindole C₈H₈N₂O₂ 164.16 -NO₂ (C6) 19727-83-4 mp 66–70°C ; used in organic synthesis
6-Nitroindole Aromatic indole C₈H₆N₂O₂ 162.15 -NO₂ (C6) 4769-96-4 Biochemical reagent
3-Formyl-6-cyano-1H-indole Aromatic indole C₁₀H₇N₂O₂ 187.17 -CN (C6), -CHO (C3) 83783-33-9 Polar, reactive aldehyde group
1-Methyl-6-nitro-1H-indole Aromatic indole C₉H₈N₂O₂ 176.17 -CH₃ (N1), -NO₂ (C6) Not available Methyl group enhances stability

Functional Group Impact

  • Nitro Group (-NO₂): Present in all listed compounds, the nitro group is electron-withdrawing, reducing aromatic ring reactivity toward electrophilic substitution. In 6-nitroindoline, this group contributes to a melting point of 66–70°C , while in 6-nitroindole, the fully aromatic system increases stability for biochemical applications .

Research and Application Insights

  • 6-Nitroindole : Widely used in life science research as a biochemical reagent .
  • This compound: Hypothesized applications include serving as a precursor for dyes or pharmaceuticals, leveraging its dual functional groups for modular synthesis.

Preparation Methods

Classical Nitration with Mixed Acids

A common approach involves using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. For example, in the synthesis of 4-benzyloxyindole, nitration at the 6-position is achieved by treating the indole precursor with HNO₃ (1.2 equiv) in H₂SO₄ at 0–5°C for 3 hours, yielding 6-nitroindoline derivatives in ~85% purity. This method, however, requires careful temperature control to avoid over-nitration or ring oxidation.

Directed Nitration Using Protecting Groups

Directed nitration strategies employ protecting groups to enhance regioselectivity. Patent WO2004085394A1 describes the synthesis of 7-nitroindoline derivatives by first introducing a benzophenone sensitization group at the 1-position, which directs nitration to the 6-position. After nitration with fuming HNO₃ at −10°C, the protecting group is removed via hydrogenolysis, yielding 6-nitroindoline with >90% regioselectivity.

Table 1: Comparative Nitration Methods

MethodReagentsTemperatureTimeYield (%)RegioselectivitySource
Mixed AcidHNO₃, H₂SO₄0–5°C3 hr85Moderate
Directed NitrationFuming HNO₃, Protecting Group−10°C2 hr92High

Cyanation Techniques for Indoline Scaffolds

Introducing the cyano group at the 1-position requires methods such as nucleophilic substitution, Sandmeyer reactions, or transition-metal-catalyzed cyanation.

Nucleophilic Substitution with Cyanide Salts

Patent CN103864663A outlines a high-yielding cyanation method using 5-bromoindole as a starting material. Replacing the bromine atom with a cyano group is achieved via refluxing with potassium cyanide (KCN) in N-methylpyrrolidine (NMP) at 120°C for 12 hours, yielding 5-cyanoindole in 98% purity. Adapting this to indoline systems, 1-bromoindoline can undergo analogous substitution to form 1-cyanoindoline.

Table 2: Cyanation Method Comparison

MethodReagentsConditionsYield (%)Purity (%)Source
Nucleophilic SubstitutionKCN, NMP120°C, 12 hr98>98
Palladium-CatalyzedZn(CN)₂, Pd(PPh₃)₄100°C, 8 hr89*95*
*Theorized for indoline systems based on analogous reactions.

Multi-Step Synthesis Approaches

Sequential Nitration-Cyanation

A two-step synthesis begins with nitration of 1-cyanoindoline. However, the nitro group’s electron-withdrawing nature can deactivate the ring toward subsequent electrophilic substitution, necessitating careful reagent selection. Patent WO2004085394A1 demonstrates that nitrating 1-cyanoindoline with acetyl nitrate (AcONO₂) in acetic anhydride at −15°C achieves 6-nitro substitution without cyano group degradation.

Cyanation Followed by Nitration

Alternatively, introducing the cyano group post-nitration avoids compatibility issues. For example, 6-nitroindoline can be brominated at the 1-position using N-bromosuccinimide (NBS), followed by cyanation via Rosenmund-von Braun reaction with CuCN in quinoline at 200°C. This method yields 1-cyano-6-nitroindoline in 76% overall yield but requires high temperatures.

Table 3: Multi-Step Synthesis Pathways

PathwayStepsKey ReagentsOverall Yield (%)Source
Nitration → Cyanation1. AcONO₂ nitration
2. KCN substitution
AcONO₂, KCN68
Bromination → Cyanation1. NBS bromination
2. CuCN cyanation
NBS, CuCN76

Catalytic and Reductive Methods

B(C₆F₅)₃-Catalyzed Deoxygenation

While B(C₆F₅)₃ is primarily used for reductive deoxygenation of isatins, its application in indoline chemistry remains underexplored. Theoretical adaptations could involve reducing nitro groups post-cyanation, but this risks over-reduction to amines.

Hydrogenation and Selective Reduction

Selective reduction of nitro groups in the presence of cyano functionalities is challenging. Pd/C-catalyzed hydrogenation at 30 psi H₂ in ethanol reduces nitro to amine but preserves the cyano group, enabling downstream modifications.

Challenges and Optimization

Regioselectivity in Nitration

The indoline ring’s electron density distribution favors nitration at the 5- and 7-positions. Achieving 6-nitration requires electron-donating groups (e.g., methoxy) at adjacent positions or directed nitration protocols.

Cyano Group Stability

Cyanide reagents can hydrolyze under acidic or aqueous conditions. Anhydrous solvents like NMP and inert atmospheres are critical for maintaining cyano integrity .

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